

The Impact of EB1002 on Energy Expenditure: A Technical Overview

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Compound of Interest

Compound Name: EB1002

Cat. No.: B15609257

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of **EB1002**, a selective neurokinin 2 receptor (NK2R) agonist, on energy expenditure. The information presented is collated from preclinical studies and is intended to inform researchers, scientists, and drug development professionals on the core pharmacological properties and mechanisms of action of this compound.

Quantitative Data Summary

EB1002 has demonstrated significant effects on energy expenditure and body composition in preclinical models. The following tables summarize the key quantitative findings from studies in diet-induced obese (DIO) mice.

Table 1: Effect of **EB1002** on Body Weight and Composition in DIO Mice

Parameter	Vehicle	EB1002 (325 nmol/kg)	Change with EB1002	Reference
Body Weight Loss (7 days)	-	~15%	Significant reduction	[1]
Fat Mass (7 days)	No significant change	Decreased	Solely attributable to fat mass loss	[2]
Lean Mass (7 days)	No significant change	Spared	No significant change	[2]
Adipose Depot Weight (7 days)	Baseline	Significantly reduced	Reduction in various fat pads	[1]

Table 2: Metabolic Parameters in DIO Mice Treated with **EB1002**

Parameter	Vehicle	EB1002 (325 nmol/kg)	Change with EB1002	Reference
Oxygen Consumption	Baseline	Increased	Significant increase	[1][3]
Fatty Acid Oxidation	Baseline	Increased	Significant increase	[1][3]
Respiratory Exchange Ratio (RER)	Baseline	Increased	Shift towards carbohydrate utilization	[1][3]
Food Intake	Baseline	Decreased	Significant reduction	[1][3]

Signaling Pathways and Mechanism of Action

EB1002 exerts its effects by selectively activating the Neurokinin 2 Receptor (NK2R), a G protein-coupled receptor (GPCR). This activation triggers a cascade of downstream signaling events that influence both energy expenditure and appetite. The mechanism is notably

independent of the leptin signaling pathway but shows a partial dependence on the melanocortin 4 receptor (MC4R) pathway.[3]

Caption: Proposed signaling pathway of **EB1002**. (Max Width: 760px)

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of **EB1002**'s effects on energy expenditure.

Animals and Diet

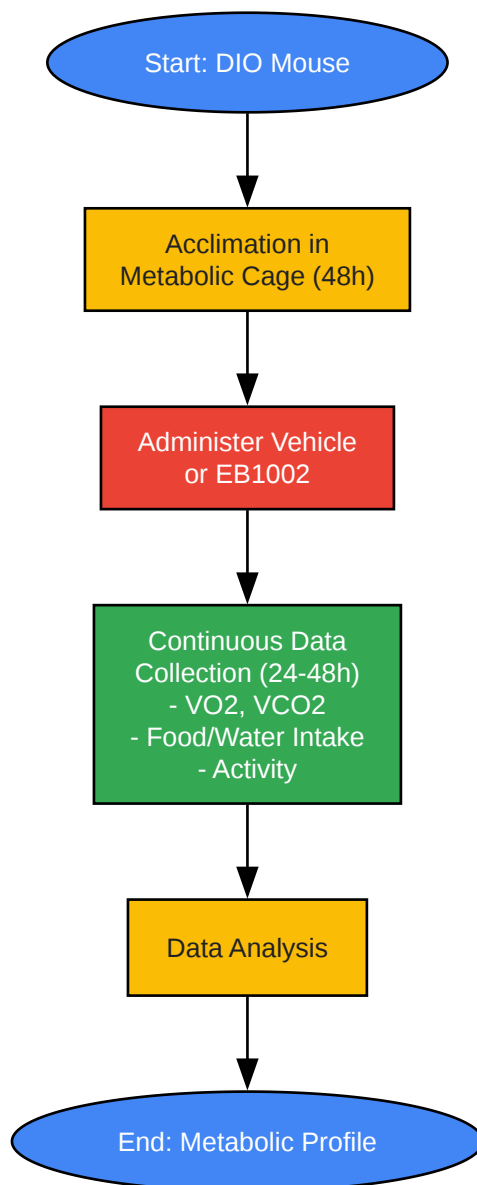
All experiments were performed on male diet-induced obese (DIO) C57BL/6J mice. Mice were fed a high-fat diet (HFD) to induce obesity.

Indirect Calorimetry

To assess the impact of **EB1002** on energy expenditure, oxygen consumption (VO₂), carbon dioxide production (VCO₂), respiratory exchange ratio (RER), and food intake were measured using a Promethion core system (Sable Systems International).[4]

- **Acclimation:** Mice were individually housed in metabolic cages for a period of 48 hours to acclimate to the new environment before the start of data collection.
- **Data Collection:** Data was collected continuously for 24-48 hours following the administration of either vehicle or **EB1002**.
- **Parameters Measured:**
 - **Oxygen Consumption (VO₂):** An indicator of metabolic rate.
 - **Carbon Dioxide Production (VCO₂):** Used in conjunction with VO₂ to determine substrate utilization.
 - **Respiratory Exchange Ratio (RER):** The ratio of VCO₂ to VO₂, which indicates whether carbohydrates or fats are the primary fuel source.
 - **Food and Water Intake:** Monitored to assess effects on appetite and hydration.

- Locomotor Activity: Measured to control for activity-related changes in energy expenditure.



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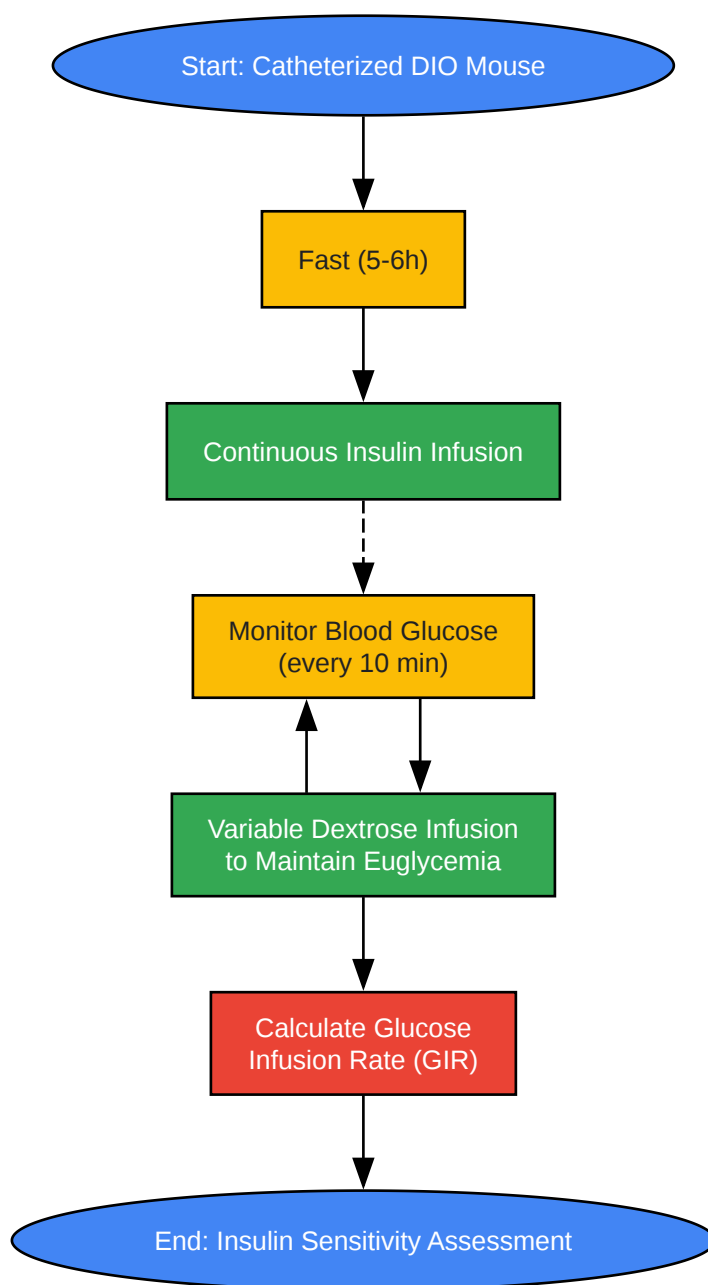
Caption: Workflow for indirect calorimetry experiments. (Max Width: 760px)

Hyperinsulinemic-Euglycemic Clamp

This procedure was used to assess insulin sensitivity.[2]

- Surgical Preparation: Mice were catheterized in the jugular vein for infusions.
- Fasting: Mice were fasted for 5-6 hours prior to the clamp.

- Clamp Procedure:
 - A continuous infusion of human insulin was administered.
 - Blood glucose levels were monitored every 10 minutes.
 - A variable infusion of 20% dextrose was adjusted to maintain euglycemia (blood glucose at ~140 mg/dL).
- Data Analysis: The glucose infusion rate (GIR) required to maintain euglycemia is a measure of insulin sensitivity. A higher GIR indicates greater insulin sensitivity.



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